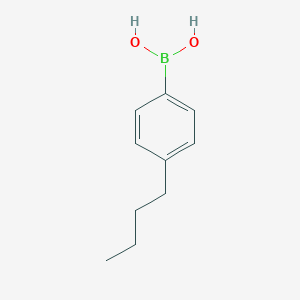

4-Butylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-butylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZUUTHZEATQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399319 | |

| Record name | 4-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145240-28-4 | |

| Record name | 4-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Butylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Butylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylphenylboronic acid (CAS Number: 145240-28-4) is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its utility as a key building block in the Suzuki-Miyaura cross-coupling reaction has made it an indispensable tool for the construction of complex organic molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application, and a discussion of its role in contemporary drug discovery and material science.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of the butyl group enhances its solubility in organic solvents, a favorable characteristic for its use in a variety of reaction conditions. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 145240-28-4 | [1] |

| Molecular Formula | C₁₀H₁₅BO₂ | [2] |

| Molecular Weight | 178.04 g/mol | [1][2] |

| Appearance | White to orange crystalline powder | [2] |

| Melting Point | 91-97 °C (lit.) | [1] |

| Purity | ≥95% | [1] |

| Linear Formula | CH₃(CH₂)₃C₆H₄B(OH)₂ | [1] |

| InChI Key | UGZUUTHZEATQAM-UHFFFAOYSA-N | [1] |

| SMILES | CCCCc1ccc(cc1)B(O)O | [1] |

Experimental Protocols

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Below is a detailed, generalized protocol for a typical Suzuki-Miyaura coupling reaction using this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) via syringe.

-

Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

| Reagent | Example | Typical Molar Equiv. |

| Aryl Halide | 4-Bromoanisole | 1.0 |

| Boronic Acid | This compound | 1.2 - 1.5 |

| Catalyst | Pd(PPh₃)₄ | 0.01 - 0.05 |

| Base | K₂CO₃ | 2.0 - 3.0 |

| Solvent | Toluene | - |

Applications in Drug Discovery and Material Science

This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds with significant biological activity and material properties.

-

Pharmaceutical Development: This compound is instrumental in the synthesis of complex molecules that are scaffolds for new drug candidates. Boron-containing pharmaceuticals, in general, are an emerging class of drugs with potential for improved efficacy and targeting.[2]

-

Material Science: The boronic acid functional group allows for the formation of dynamic covalent bonds, which is a valuable characteristic in the creation of advanced materials such as polymers and nanocomposites with enhanced properties.[2]

-

Bioconjugation: It is employed in bioconjugation techniques to link biomolecules to surfaces or other molecules, which is fundamental for the development of biosensors and targeted drug delivery systems.[2]

Visualization of a Key Experimental Workflow

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound. The following diagram illustrates the general workflow of this synthetic procedure.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its well-defined properties and reactivity in palladium-catalyzed cross-coupling reactions have established it as a staple in the synthetic chemist's toolbox, particularly for applications in pharmaceutical research and materials science. The protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important building block.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 4-Butylphenylboronic Acid

Abstract

This compound is a versatile organoboron compound widely utilized as a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its application is crucial in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data, in-depth experimental protocols, and visual workflows to support researchers in its effective application.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅BO₂ | |

| Molecular Weight | 178.04 g/mol | |

| Melting Point | 91-97 °C | |

| CAS Number | 145240-28-4 | |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in organic solvents like ether, THF; hydrolyzes in water. |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Grignard reaction, starting from 4-bromo-1-butylbenzene.[4][5][6] The process involves the formation of a Grignard reagent, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Isobutylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Butylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-butylphenylboronic acid, encompassing both the n-butyl and tert-butyl isomers. It details experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of drug discovery and materials science.

Physical and Chemical Properties

This compound is an organoboron compound that serves as a versatile building block in organic synthesis. The properties of the two common isomers, 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid, are summarized below.

General Properties

| Property | 4-n-Butylphenylboronic Acid | 4-tert-Butylphenylboronic Acid |

| Synonyms | 4-Butylbenzeneboronic acid | (4-(tert-Butyl)phenyl)boronic acid, p-tert-Butylbenzeneboronic acid |

| CAS Number | 145240-28-4[1] | 123324-71-0[2][3][4] |

| Molecular Formula | C₁₀H₁₅BO₂[1] | C₁₀H₁₅BO₂[2][3] |

| Molecular Weight | 178.04 g/mol [1] | 178.04 g/mol [2][4] |

| Appearance | White to orange crystalline powder[5] | White to off-white crystalline powder[3][6] |

| Purity | ≥95%[1] | ≥95.0% to ≥98% (HPLC)[2][4] |

Thermal Properties

| Property | 4-n-Butylphenylboronic Acid | 4-tert-Butylphenylboronic Acid |

| Melting Point | 91-97 °C[1][7] | 191-196 °C[2][4], 184 °C[8], 158-160 °C[6], 193-199 °C[9] |

| Boiling Point | 313.5±35.0 °C (Predicted)[10] | 296.7±33.0 °C (Predicted)[6] |

| Flash Point | Not applicable | 133.2 °C[3] |

Solubility

| Solvent | 4-n-Butylphenylboronic Acid | 4-tert-Butylphenylboronic Acid |

| Methanol | Soluble | Soluble[6][11] |

| Organic Solvents | Enhanced solubility in organic solvents due to the butyl group.[5][12] | The tert-butyl group enhances solubility and stability.[2] |

| DMSO | - | 25 mg/mL (140.42 mM) with ultrasonic warming to 60°C.[10] |

Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][13]

Spectroscopic Data

4-n-Butylphenylboronic Acid

| Technique | Data |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| IR | Specific spectral data not found, but general information on boronic acid IR spectra is available. |

| Mass Spectrometry | Molecular Weight: 178.04[1] |

4-tert-Butylphenylboronic Acid

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.17 (d, 2H, J = 6.6 Hz), 7.42-7.54 (m, 2H), 1.38 (s, 9H)[6] |

| ¹³C NMR | Data not explicitly found in search results. |

| IR (ATR) | A spectrum is available and can be accessed through spectral databases. |

| Mass Spectrometry | Exact Mass: 178.1165099 Da[2] |

Experimental Protocols

Synthesis of 4-tert-Butylphenylboronic Acid

A common method for the synthesis of 4-tert-butylphenylboronic acid involves the reaction of a Grignard reagent, formed from 4-tert-butylbromobenzene, with a borate ester followed by hydrolysis.[6]

Caption: Synthesis of 4-tert-Butylphenylboronic acid.

Detailed Methodology:

-

Grignard Reagent Formation: To a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 4-tert-butylbromobenzene in THF is added dropwise to initiate the reaction and maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then added portion-wise to a cooled solution (-78 °C) of trimethyl borate in THF. The reaction mixture is stirred at low temperature for a few hours.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 10% HCl). The resulting mixture is stirred until the precipitate dissolves. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 4-tert-butylphenylboronic acid can be purified by recrystallization from a suitable solvent system.

Suzuki-Miyaura Cross-Coupling Reaction

4-Butylphenylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Methodology (Representative Protocol):

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a base (e.g., K₂CO₃, 2.0-3.0 mmol) are combined.[14]

-

Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added to the flask. The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous and degassed solvent (e.g., a mixture of toluene and water) is added via syringe.[14]

-

Reaction: The reaction mixture is heated to a specified temperature (typically between 80-110 °C) and stirred vigorously. The progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[14]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[14]

-

Purification: The organic layer is dried over an anhydrous salt (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.[14]

Stability and Reactivity

This compound is generally stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area with the container tightly closed to prevent moisture ingress.[3] Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is an equilibrium process that can often be reversed by the addition of water.

The primary reactivity of this compound is centered around the boronic acid functional group, which readily participates in transmetalation with palladium catalysts in the Suzuki-Miyaura coupling cycle. The butyl group on the phenyl ring enhances its solubility in organic solvents, which can be advantageous in various reaction setups.[5]

Applications

The versatility of this compound makes it a valuable reagent in several areas:

-

Organic Synthesis: It is a fundamental building block for the construction of complex organic molecules, particularly biaryl structures, which are prevalent in many biologically active compounds and advanced materials.[2][5]

-

Pharmaceutical Development: This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been used in the preparation of tetracycline derivatives.[3][6]

-

Materials Science: It is employed in the creation of advanced materials such as polymers and nanomaterials.[5] The boronic acid moiety can also be used to develop sensors, particularly for diols.

This technical guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers should always consult relevant safety data sheets (SDS) before handling this chemical.

References

- 1. d-nb.info [d-nb.info]

- 2. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 123324-71-0|(4-(tert-Butyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]

- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 4-tert-Butylphenylboronic acid CAS#: 123324-71-0 [m.chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Physicochemical Properties of 4-tert-Butylphenylboronic Acid

An In-depth Technical Guide to 4-tert-Butylphenylboronic Acid: Melting Point and Solubility

This technical guide provides comprehensive information on the physicochemical properties of 4-tert-Butylphenylboronic acid, with a specific focus on its melting point and solubility. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

4-tert-Butylphenylboronic acid is a versatile organic compound widely used as a building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals.[1] Its distinctive tert-butyl group often enhances stability and solubility in organic solvents.[1]

Data Presentation: Melting Point and Solubility

The following tables summarize the quantitative data for the melting point and solubility of 4-tert-Butylphenylboronic acid.

| Property | Value | Source(s) |

| Melting Point | 191-196 °C | [1][2][3] |

| Melting Point | 184 °C | [4] |

| Appearance | White to light yellow solid/powder | [1][2] |

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [2][4][5] |

| DMSO | 25 mg/mL (with ultrasonic and warming to 60°C) | [6] |

| Polar Organic Solvents | Generally soluble | [7] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for obtaining accurate and reproducible results. The following sections describe standard laboratory protocols.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow range. The presence of impurities typically causes a depression and broadening of the melting range.[8]

Method 1: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

This is the most common method for determining the melting point of an organic solid.

Procedure:

-

Sample Preparation: Finely powder a small amount of the 4-tert-Butylphenylboronic acid.[8]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the closed end of the tube on a hard surface.[9][10]

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Immerse the setup in an oil bath within the Thiele tube.[8][9]

-

Melting Point Apparatus (e.g., Mel-Temp): Insert the capillary tube into the designated slot in the heating block.

-

-

Heating: Heat the apparatus. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observation and Recording: Record two temperatures:

-

Reporting: The recorded range between these two temperatures is the melting point range of the sample.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Qualitative and quantitative methods can be employed for its determination.

Method 1: Qualitative Solubility Test

This method provides a general assessment of solubility in various solvents.

Procedure:

-

Preparation: Place a small, pre-weighed amount of 4-tert-Butylphenylboronic acid (e.g., 25 mg) into a small test tube.[11][12]

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) in small portions.[11]

-

Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[11]

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The entire solid dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a portion remains undissolved.

-

Insoluble: The solid does not appear to dissolve in the solvent.[12]

-

Method 2: Quantitative Solubility Measurement (e.g., Shake-Flask Method)

This is a thermodynamic method used to determine the equilibrium solubility and is considered the gold standard.[13]

Procedure:

-

Preparation: Add an excess amount of 4-tert-Butylphenylboronic acid to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[13]

-

Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid phase, often by filtration or centrifugation.

-

Analysis: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]

-

Reporting: The determined concentration is reported as the equilibrium solubility at the specified temperature.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Caption: Workflow for Qualitative Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]

- 3. 4-tert-Butylphenylboronic acid = 95.0 123324-71-0 [sigmaaldrich.com]

- 4. 4-tert-Butylphenylboronic Acid | 123324-71-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 4-tert-Butylphenylboronic acid | 123324-71-0 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Proper Storage and Handling of 4-Butylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and safety precautions for 4-butylphenylboronic acid (CAS No. 145240-28-4). Adherence to these guidelines is crucial for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Compound Identification and Properties

This compound is an organoboron compound widely utilized in organic synthesis, particularly as a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 145240-28-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₅BO₂ | [1][2][3][4] |

| Molecular Weight | 178.04 g/mol | [1][2][3][4] |

| Appearance | White to orange crystalline powder/solid | [1][4] |

| Melting Point | 91-97 °C | [1][2] |

| Purity | ≥95% | [2] |

Storage and Stability

Proper storage is critical to prevent the degradation of this compound. The primary stability concern for boronic acids is the reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is influenced by temperature and the presence of moisture.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool, dry place. Options include room temperature, refrigeration (2-8 °C), or freezer (-20 °C). For long-term storage, freezer conditions are optimal. | Lower temperatures and dry conditions minimize the rate of dehydration to the boroxine anhydride and prevent other potential degradation pathways.[1] | [1][3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to moisture and atmospheric oxygen, enhancing long-term stability. | [1] |

| Container | Keep in a tightly closed, light-resistant container. | Prevents uptake of moisture and degradation from light exposure.[3] | [3] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound or create hazardous situations.[1] | [1] |

Handling and Personal Protective Equipment (PPE)

Due to its potential as a skin and eye irritant, appropriate precautions must be taken when handling this compound.

Table 3: Safety and Handling Precautions

| Aspect | Guideline | Reference(s) |

| Engineering Controls | Handle only in a chemical fume hood to avoid inhalation of dust. Ensure safety shower and eyewash station are readily accessible. | [1] |

| Eye Protection | Wear chemical safety goggles or a face shield. | [1][2][3] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. | [1][2][3] |

| Respiratory Protection | If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended. | [2] |

| General Hygiene | Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [1][3] |

Hazard Identification and First Aid

Table 4: GHS Hazard Information and First Aid

| Hazard | Description | First Aid Measures | Reference(s) |

| Skin Irritation | Causes skin irritation. | IF ON SKIN: Wash with plenty of soap and water. If irritation persists, get medical advice/attention. | [3] |

| Eye Irritation | Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][3] |

| Respiratory Irritation | May cause respiratory irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [3] |

| Ingestion | May be harmful if swallowed. | IF SWALLOWED: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [3] |

Accidental Release Measures

In the event of a spill, wear appropriate personal protective equipment, including a respirator, gloves, and safety goggles.[1] Avoid generating dust.[3] Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[1] Ventilate the area and wash the spill site after the material has been collected.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with all federal, state, and local regulations. Waste material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound for use in a typical organic reaction.

-

Preparation : Ensure all personal protective equipment is worn and that all work is conducted in a chemical fume hood.

-

Equilibration : If stored in a freezer or refrigerator, remove the sealed container of this compound and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

-

Weighing : Using a clean spatula, accurately weigh the desired amount of the solid into a clean, dry flask equipped with a magnetic stir bar.

-

Dissolution : Under an inert atmosphere if required by the subsequent reaction, add the desired solvent (e.g., tetrahydrofuran, dioxane, ethanol, or toluene) to the flask via a syringe or cannula. The butyl group generally enhances solubility in organic solvents.

-

Mixing : Stir the mixture at room temperature until all the solid has dissolved. Gentle warming may be applied if necessary, but be mindful of solvent evaporation and potential degradation.

-

Use : The resulting solution is now ready for use in the chemical reaction. If not for immediate use, the solution should be stored under an inert atmosphere and protected from light.

References

Stability and Degradation Pathways of 4-Butylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 4-Butylphenylboronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from studies on structurally similar arylboronic acids to predict its stability profile and degradation mechanisms. The experimental protocols provided are based on established methodologies for the analysis of arylboronic acids and can be adapted for this compound.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. This information is crucial for designing appropriate handling, storage, and experimental procedures.

| Property | Value | Reference/Note |

| Molecular Formula | C₁₀H₁₅BO₂ | |

| Molecular Weight | 178.04 g/mol | |

| CAS Number | 145240-28-4 | |

| Appearance | White to off-white crystalline powder | General observation for arylboronic acids |

| Melting Point | 91-97 °C | [1] |

| Solubility | Soluble in organic solvents like methanol, DMSO, and THF. Limited solubility in water. | General solubility for similar boronic acids.[2] |

| pKa | Estimated to be in the range of 8.5 - 9.5 | Based on data for other phenylboronic acids. |

Key Degradation Pathways

Arylboronic acids, including this compound, are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation. These pathways are influenced by factors such as pH, temperature, presence of oxidizing agents, and light exposure.[3][4]

Oxidative Deboronation

Oxidative deboronation involves the cleavage of the carbon-boron bond to form a phenol and boric acid. This process is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide.[5] For this compound, this would result in the formation of 4-butylphenol. The rate of oxidation can be influenced by the pH and the presence of metal ions.[5][6]

Protodeboronation (Hydrolysis)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[4] In the case of this compound, this pathway yields butylbenzene and boric acid. This reaction can be catalyzed by both acids and bases.[4][7] The speciation of the boronic acid (neutral acid vs. anionic boronate) plays a crucial role in the rate of protodeboronation, which is therefore highly pH-dependent.[7]

Anhydride Formation (Boroxine)

In the solid state or in concentrated non-aqueous solutions, this compound can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine. This is a trimer formed from three molecules of the boronic acid with the elimination of three molecules of water. This process is reversible in the presence of water.

The proposed primary degradation pathways are illustrated in the diagram below.

Experimental Protocols for Stability and Degradation Analysis

To assess the stability of this compound and identify its degradation products, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.[8][9][10]

Forced Degradation Study Protocol

The following table outlines a typical forced degradation study protocol. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[10]

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 N HCl. Incubate at 60°C for up to 72 hours, taking samples at regular intervals.[10][11] |

| Base Hydrolysis | Dissolve this compound in a suitable organic solvent and add 0.1 N NaOH. Incubate at 60°C for up to 72 hours, taking samples at regular intervals.[10][11] |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for up to 72 hours, taking samples at regular intervals.[11] |

| Thermal Degradation | Store the solid compound at 70°C in a controlled temperature oven for up to two weeks. Samples should be taken at various time points.[10] |

| Photodegradation | Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10] |

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[12][13] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

The following is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12] |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | Acetonitrile. |

| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute more nonpolar compounds. A typical gradient could be 5% to 95% B over 20 minutes.[14] |

| Flow Rate | 1.0 mL/min.[12] |

| Column Temperature | 30°C.[14] |

| Detection | UV detection at a wavelength where this compound and its expected degradation products (e.g., 4-butylphenol) have significant absorbance (e.g., 220-280 nm). A photodiode array (PDA) detector is recommended to obtain spectra of all eluting peaks.[15] |

| Injection Volume | 10 µL. |

| Sample Preparation | Dissolve the sample from the forced degradation study in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).[14] |

The identification of degradation products can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).[16][17] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR) is also a powerful tool for the structural elucidation of isolated degradation products.[18][19][20][21]

The general workflow for a forced degradation study and subsequent analysis is depicted below.

Summary of Potential Degradation Products

Based on the primary degradation pathways, the following table summarizes the potential degradation products of this compound.

| Degradation Pathway | Potential Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Oxidative Deboronation | 4-Butylphenol | C₁₀H₁₄O | 150.22 |

| Protodeboronation | Butylbenzene | C₁₀H₁₄ | 134.22 |

| Dehydration | Boroxine (Trimer) | C₃₀H₄₅B₃O₃ | 486.11 |

Recommendations for Storage and Handling

To minimize degradation, this compound should be stored in a well-closed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[22] Avoid exposure to high temperatures, moisture, and strong oxidizing agents. For solutions, it is advisable to use aprotic solvents and prepare them fresh before use to minimize hydrolysis.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. biopharminternational.com [biopharminternational.com]

- 9. mdpi.com [mdpi.com]

- 10. ijrpp.com [ijrpp.com]

- 11. scispace.com [scispace.com]

- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. par.nsf.gov [par.nsf.gov]

- 19. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Elucidation and Analysis of 4-Butylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 4-butylphenylboronic acid. It includes key physical and chemical properties, detailed experimental protocols for its characterization, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Compound Identification and Properties

This compound is an organoboron compound widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its butyl group enhances its solubility in organic solvents, making it a versatile reagent in various reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 145240-28-4 | [1][3] |

| Molecular Formula | C₁₀H₁₅BO₂ | [1] |

| Molecular Weight | 178.04 g/mol | [1][3] |

| Appearance | White to orange crystalline powder | [1] |

| Melting Point | 91-97 °C | [2][3] |

| Assay | ≥95% | [2][3] |

| InChI Key | UGZUUTHZEATQAM-UHFFFAOYSA-N | [2] |

| SMILES | CCCCc1ccc(cc1)B(O)O | [2] |

Structural Elucidation and Analysis: Experimental Protocols

The structural integrity and purity of this compound are critical for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. A common challenge in the NMR analysis of boronic acids is the potential for the formation of trimeric anhydrides (boroxines), which can lead to complex or broadened spectra.[4]

2.1.1. ¹H NMR Spectroscopy Protocol

-

Objective: To determine the proton environment in the this compound molecule.

-

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The use of a coordinating solvent like DMSO-d₆ can help to break up boroxine trimers and provide sharper signals.

-

-

Acquisition Parameters:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the signals and assign them to the corresponding protons in the molecule. Expected signals include those for the aromatic protons, the butyl chain protons, and the hydroxyl protons of the boronic acid group.

-

Table 2: Representative ¹H NMR Data for Phenylboronic Acid Derivatives

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to -B(OH)₂) | ~7.8-8.2 | Doublet | 2H |

| Aromatic Protons (meta to -B(OH)₂) | ~7.2-7.5 | Doublet | 2H |

| -CH₂- (alpha to phenyl) | ~2.6 | Triplet | 2H |

| -CH₂- (beta) | ~1.6 | Multiplet | 2H |

| -CH₂- (gamma) | ~1.3 | Multiplet | 2H |

| -CH₃ | ~0.9 | Triplet | 3H |

| -B(OH)₂ | Variable (broad) | Singlet | 2H |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy

A representative ¹³C NMR spectrum for a similar compound, phenylboronic acid, shows characteristic peaks for the aromatic carbons.[5] For this compound, additional peaks corresponding to the butyl group carbons would be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Boronic acids can be challenging for mass spectrometry due to their tendency to form cyclic trimers (boroxines), which can complicate spectral interpretation.[6]

2.2.1. LC-MS Protocol

-

Objective: To confirm the molecular weight and identify potential impurities.

-

Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

-

-

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound.

-

Analyze the fragmentation pattern to further confirm the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

2.3.1. FTIR Spectroscopy Protocol

-

Objective: To identify characteristic functional groups.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation:

-

Prepare a KBr pellet containing a small amount of the sample.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

-

Data Analysis:

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound. The analysis can be challenging due to the polarity of the compound and its tendency to form boroxines.[4]

2.4.1. Reversed-Phase HPLC Protocol

-

Objective: To determine the purity of the this compound sample.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions (Representative): [4][9]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.[4]

-

-

Data Analysis:

-

Calculate the purity of the sample based on the peak area percentage of the main component.

-

Synthesis and Reaction Pathways

A common method for the synthesis of aryl boronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.[10][11]

Diagram 1: General Synthesis of this compound

Caption: Synthetic pathway for this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[12][13] The reaction involves a palladium catalyst to couple the boronic acid with an organohalide.[12]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological and Pharmaceutical Relevance

Boronic acids are recognized as "privileged structures" in drug discovery due to their ability to form reversible covalent bonds with diols and the active site residues of certain enzymes.[14] This property makes them valuable in the development of sensors, drug delivery systems, and as inhibitors of enzymes like serine proteases.[14][15] While specific signaling pathways involving this compound are not extensively documented, its role as a building block in the synthesis of biologically active compounds is well-established.[1][10] The development of boronic acid-containing pharmaceuticals is an active area of research, with compounds like bortezomib (a proteasome inhibitor) demonstrating their therapeutic potential.[10]

Conclusion

This technical guide has outlined the key aspects of the structural elucidation and analysis of this compound. The provided protocols and data serve as a foundation for researchers working with this versatile compound. The combination of NMR, MS, IR, and HPLC allows for a thorough characterization, ensuring its suitability for applications in organic synthesis, particularly in the formation of complex molecules for pharmaceutical and materials science research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alkalisci.com [alkalisci.com]

- 3. 4-正丁基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. waters.com [waters.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 4-Butylphenylboronic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of chemical reagents is paramount for ensuring a safe and productive laboratory environment. This guide provides a comprehensive overview of the known health and safety information for 4-Butylphenylboronic acid (CAS No: 145240-28-4), a common reagent in organic synthesis. The information presented herein is a synthesis of data from safety data sheets (SDS) and the scientific literature on related compounds.

Chemical Identification and Physical Properties

This compound is an organoboron compound frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H15BO2 | [2] |

| Molecular Weight | 178.04 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 91-97 °C | [2][3] |

| Storage Class | 11 (Combustible Solids) | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Warning is the signal word associated with this chemical.[4]

Below is a diagram illustrating the hazard identification and the recommended response workflow.

Toxicological Information

It is important to note that arylboronic acids have been reported to show positive results in in-vitro bacterial mutagenicity tests, but a study on eight different arylboronic compounds found them to be non-mutagenic in corresponding in-vivo assays.[5] Phenylboronic acids have also been investigated for their cytotoxic effects, with some studies suggesting they may act as proteasome inhibitors or interact with sialic acid receptors, particularly on cancer cells.[4] The cytotoxicity of phenylboronic acid derivatives appears to be dose-dependent.[4] One study on various boron-containing acids in mice indicated that most have low acute toxicity.[6]

Experimental Protocols

Due to the absence of specific published toxicological studies for this compound, this section outlines a general protocol for its safe handling in a laboratory setting, based on the available safety data.

General Laboratory Protocol for Safe Handling

-

Risk Assessment: Before commencing any work, conduct a thorough risk assessment, considering the quantity of the substance to be used, the nature of the experiment, and the potential for exposure.

-

Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[7] Ensure that an emergency eyewash station and a safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[3][7]

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[7]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[3][7]

-

-

Handling Procedures:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Treat as hazardous chemical waste and do not mix with other waste streams.[7]

General Workflow for an In-Vitro Cytotoxicity Assay

The following diagram illustrates a general workflow for an MTT assay, a common method to assess the cytotoxicity of a compound, as has been used for other boronic acids.[9]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation persists.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: No specific hazards arising from the chemical are reported.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Conclusion

This compound is a valuable reagent in chemical synthesis, and with the appropriate precautions, it can be handled safely in a laboratory setting. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. While specific toxicological data for this compound is limited, the general information available for phenylboronic acids suggests a low acute toxicity profile. Adherence to standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. In the event of an emergency, the first-aid and firefighting measures outlined in this guide should be followed promptly.

References

- 1. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijsr.net [ijsr.net]

- 4. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]

- 6. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound pinacol ester | C16H25BO2 | CID 11817803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Tert-Butyl Group's Pivotal Role in Phenylboronic Acid Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a tert-butyl group on a phenylboronic acid molecule is a key tool in the arsenal of synthetic chemists, profoundly influencing the molecule's reactivity and, consequently, its utility in constructing complex molecular architectures. This in-depth technical guide explores the multifaceted role of the tert-butyl group, focusing on its steric and electronic effects, particularly within the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide presents quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for professionals in organic synthesis and drug development.

Core Concepts: Steric and Electronic Influence

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is one of the bulkiest substituents in organic chemistry. Its influence on the reactivity of phenylboronic acid can be dissected into two primary effects:

-

Steric Hindrance: The sheer size of the tert-butyl group can impede the approach of reagents to the boronic acid moiety. In the context of cross-coupling reactions, this steric bulk can significantly affect the rate of the transmetalation step, a critical phase in the catalytic cycle. This effect is most pronounced when the tert-butyl group is in the ortho position, but it can also influence reactivity from the meta and para positions by affecting the overall molecular conformation and interaction with the catalyst.

-

Electronic Effects: The tert-butyl group is generally considered to be electron-donating. This occurs through two mechanisms:

-

Inductive Effect: The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized carbon of the phenyl ring, leading to a net donation of electron density to the aromatic system through the sigma bond framework.

-

Hyperconjugation: The overlap of the C-C and C-H sigma bonds of the tert-butyl group with the pi-system of the phenyl ring can also contribute to electron donation.

-

This electron-donating nature increases the nucleophilicity of the ipso-carbon (the carbon atom bonded to the boron), which can, in turn, accelerate the transmetalation step in the Suzuki-Miyaura coupling. However, the interplay between these steric and electronic effects is complex and often dictates the overall outcome of a reaction.

Quantitative Data Presentation

The impact of the tert-butyl group on reactivity is best understood through quantitative comparison with other substituents. The following tables summarize representative data on reaction yields and rates in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparative Reaction Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

This table illustrates the general trend of how electron-donating and electron-withdrawing groups on the phenylboronic acid affect the yield of the Suzuki-Miyaura coupling reaction with an aryl halide.

| Phenylboronic Acid Substituent (Para-position) | Electronic Effect | Representative Yield (%) |

| -OCH₃ | Strong Electron-Donating | 95-99% |

| -CH₃ | Electron-Donating | 90-98% |

| -C(CH₃)₃ (tert-Butyl) | Electron-Donating | 85-95% |

| -H | Neutral | 80-90% |

| -F | Weak Electron-Withdrawing | 75-85% |

| -Cl | Electron-Withdrawing | 70-80% |

| -CF₃ | Strong Electron-Withdrawing | 60-75% |

| -NO₂ | Strong Electron-Withdrawing | 50-70% |

Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system used.

Table 2: Relative Initial Reaction Rates of Butylboronic Acid Isomers in Suzuki-Miyaura Coupling

This table provides a direct comparison of the kinetic performance of different butylboronic acid isomers, highlighting the significant steric hindrance imposed by the tert-butyl group. The data is normalized to the rate of n-butylboronic acid.

| Boronic Acid | Structure | Relative Initial Rate (Normalized) | Plausible Rationale for Rate Difference |

| n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | 1.00 | Linear alkyl chain presents minimal steric hindrance at the boron center, allowing for efficient transmetalation. |

| Isobutylboronic Acid | (CH₃)₂CHCH₂B(OH)₂ | 0.85 | Branching at the β-carbon introduces moderate steric bulk, slightly impeding the approach to the palladium center compared to the linear analogue. |

| sec-Butylboronic Acid | CH₃CH₂CH(CH₃)B(OH)₂ | 0.40 | Branching at the α-carbon significantly increases steric hindrance, slowing down the transmetalation step considerably. |

| tert-Butylboronic Acid | (CH₃)₃CB(OH)₂ | < 0.05 | Extreme steric bulk of the tert-butyl group severely hinders the transmetalation process, often leading to very low or no product formation under standard conditions. |

Disclaimer: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.

Experimental Protocols

The following are detailed methodologies for the synthesis of 4-tert-butylphenylboronic acid and a general protocol for its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4-tert-Butylphenylboronic Acid

Reaction: 1-Bromo-4-tert-butylbenzene → 4-tert-Butylphenylboronic acid

Materials:

-

1-Bromo-4-tert-butylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromo-4-tert-butylbenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of 1-bromo-4-tert-butylbenzene at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly add 1 M HCl with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain a crude solid.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield pure 4-tert-butylphenylboronic acid as a white crystalline solid.[1]

-

General Protocol for Suzuki-Miyaura Coupling Using 4-tert-Butylphenylboronic Acid

Reaction: Aryl Halide + 4-tert-Butylphenylboronic Acid → 4-tert-Butylbiphenyl Derivative

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

-

4-tert-Butylphenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 4-tert-butylphenylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (3 mol%) to the flask.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

-

-

Reaction Execution:

-

Add the degassed solvent system via syringe to the reaction flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure biaryl product.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key mechanistic and procedural aspects discussed in this guide.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The tert-butyl group exerts a dual influence on the reactivity of phenylboronic acid, characterized by significant steric hindrance and a moderate electron-donating effect. While its steric bulk can be a liability, particularly in highly congested systems, its electron-donating properties are generally favorable for the Suzuki-Miyaura coupling. This technical guide has provided a framework for understanding these effects through quantitative data, detailed experimental protocols, and mechanistic illustrations. For researchers, scientists, and drug development professionals, a nuanced understanding of how to leverage the properties of the tert-butyl group is essential for the rational design of synthetic routes and the efficient construction of novel molecular entities.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Butylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-butylphenylboronic acid. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, styrenes, and polyolefins.[6] It involves the reaction of an organoboron compound, such as this compound, with an aryl, vinyl, or alkyl halide or triflate in the presence of a palladium catalyst and a base.[6][7] Key advantages of this reaction include its mild reaction conditions, tolerance of a wide array of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[1]

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

-

Palladium Catalyst: Palladium complexes are the most common catalysts for this reaction. The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[8] Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[8][9]

-

Ligands: Ligands, typically phosphine-based, play a critical role in stabilizing the palladium catalyst and enhancing its reactivity.[1] Bulky and electron-rich ligands generally facilitate the key steps of oxidative addition and reductive elimination.[1]

-

Base: A base is required to activate the boronic acid for transmetalation.[10] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2][8][11]

-

Solvent: A variety of organic solvents can be used, often in combination with water.[8] Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][8]

Comparative Reaction Conditions

The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling of arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling

| Component | Typical Reagents/Conditions | Notes |

| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf | Aryl chlorides may necessitate more active catalyst systems.[2] |

| Boronic Acid | 1.0 - 1.5 equivalents | An excess is often used to drive the reaction to completion.[2] |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand | Catalyst choice is dependent on the reactivity of the coupling partners.[2] |

| Catalyst Loading | 0.5 - 5 mol% | Lower loadings may be achievable with highly active catalysts.[2][12] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The choice of base can significantly influence the reaction outcome.[2] |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) | The solvent should be anhydrous and deoxygenated where specified.[2] |

| Temperature | Room Temperature - 110 °C | The optimal temperature is contingent on the substrates and catalyst system.[2][13] |

| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or GC-MS.[1][2] |

Table 2: Specific Catalyst Systems and Conditions

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Aryl bromides[1] |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Aryl bromides/iodides[3] |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp. | Aryl halides (including chlorides)[10] |

| Pd(OAc)₂ (ligand-free) | K₂CO₃ | WEB | Room Temp. | Aryl halides[12] |

| Pd complex | NaOH | IPA/H₂O | 82 | Aryl halides[11] |

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene, degassed (5 mL)

-

Water, degassed (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.[1]

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]

Visualizing the Process

Diagram 1: Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]